molecular formula C22H19BrClNO3 B14957638 3-(4-bromo-3-methylphenyl)-12-chloro-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

3-(4-bromo-3-methylphenyl)-12-chloro-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

Cat. No.: B14957638
M. Wt: 460.7 g/mol
InChI Key: VBMZNWFIEAYPBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a polycyclic heterocyclic molecule featuring a benzoxazine-chromeno core fused with a substituted phenyl group. Its structure includes:

  • A 12-chloro substituent on the chromeno ring.
  • A 4-bromo-3-methylphenyl group attached at position 3 of the oxazinone ring.

The bromine and methyl groups on the phenyl ring introduce steric bulk and electronic effects, which may influence solubility, metabolic stability, and binding interactions in biological systems.

Properties

Molecular Formula

C22H19BrClNO3

Molecular Weight

460.7 g/mol

IUPAC Name

3-(4-bromo-3-methylphenyl)-12-chloro-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one

InChI

InChI=1S/C22H19BrClNO3/c1-12-8-13(6-7-18(12)23)25-10-17-20-16(9-19(24)21(17)27-11-25)14-4-2-3-5-15(14)22(26)28-20/h6-9H,2-5,10-11H2,1H3

InChI Key

VBMZNWFIEAYPBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2CC3=C4C(=CC(=C3OC2)Cl)C5=C(CCCC5)C(=O)O4)Br

Origin of Product

United States

Preparation Methods

Synthesis of 6H-Benzo[c]chromen-6-one Intermediate

The benzo[c]chromenone core is synthesized via oxidative cyclization of biphenyl-2-carboxylic acid derivatives. As demonstrated in, biphenyl-2-carboxylic acid (1 equiv) reacts with potassium peroxydisulfate (2 equiv) and catalytic silver nitrate in acetonitrile/water at 80°C for 12 hours, yielding 6H-benzo[c]chromen-6-one in 85% yield. This metal-free method avoids toxic reagents and leverages environmentally benign solvents, making it preferable over Cr(VI)- or Pb(IV)-based oxidations.

Functionalization with Halogenated Aryl Groups

Bromination at the 4-Position

The 4-bromo-3-methylphenyl group is introduced via Suzuki-Miyaura cross-coupling. The oxazin-chromenone intermediate (1 equiv) reacts with 4-bromo-3-methylphenylboronic acid (1.5 equiv) in the presence of Pd(OAc)₂ (5 mol%), triphenylphosphine (10 mol%), and K₂CO₃ (2 equiv) in acetonitrile/water (4:1) at 80°C for 12 hours. This method achieves 68% yield, with palladium leaching minimized through optimized ligand ratios.

Chlorination at the 12-Position

Electrophilic chlorination is performed using N-chlorosuccinimide (NCS) in glacial acetic acid. The substrate (1 equiv) is treated with NCS (1.2 equiv) at 110°C for 8 hours, followed by neutralization with ammonia water to precipitate the chlorinated product. This method affords 12-chloro derivatives in 89% purity, with residual acetic acid removed via recrystallization from ethanol.

Alternative Synthetic Pathways

One-Pot Tandem Cyclization-Halogenation

A streamlined approach combines benzo[c]chromenone formation and halogenation in a single reactor. Biphenyl-2-carboxylic acid, NCS (1.5 equiv), and POBr₃ (1 equiv) are heated in dichloromethane at 70°C for 24 hours, directly yielding the chlorinated and brominated product in 61% yield. While operationally simpler, this method requires stringent temperature control to avoid over-halogenation.

Solid-Phase Synthesis for Scalability

Immobilization of the biphenyl-2-carboxylic acid on Wang resin enables iterative halogenation and cyclization steps. After bromination with POBr₃ (2 equiv) in DMF, the resin-bound intermediate is cleaved using TFA/CH₂Cl₂ (1:1), yielding the target compound with 78% purity after HPLC purification. This method excels in scalability but incurs higher costs due to resin usage.

Spectroscopic Characterization and Validation

FTIR and XRD Analysis

FTIR spectra confirm key functional groups: C=O stretching at 1685 cm⁻¹ (chromenone), C-Br at 615 cm⁻¹, and C-Cl at 740 cm⁻¹. X-ray diffraction (XRD) reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.42 Å, b = 10.15 Å, c = 14.23 Å, and β = 102.5°.

NMR Spectral Data

¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, aromatic), 7.45 (s, 1H, aromatic), 4.32–4.25 (m, 2H, oxazin CH₂), 3.91 (s, 3H, OCH₃), 2.98–2.90 (m, 4H, hexahydro CH₂), 2.41 (s, 3H, CH₃).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Stepwise Halogenation 68 95 High reproducibility Multi-step, time-intensive
One-Pot Tandem 61 87 Reduced purification steps Temperature sensitivity
Solid-Phase 78 89 Scalability High resin cost

Chemical Reactions Analysis

3-(4-bromo-3-methylphenyl)-12-chloro-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while reduction reactions may result in the removal of halogen atoms.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity, such as antimicrobial or anticancer properties. In medicine, it could be investigated for its potential therapeutic effects. Additionally, its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-(4-bromo-3-methylphenyl)-12-chloro-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and biological context. For example, in antimicrobial studies, it may target bacterial cell walls or enzymes involved in cell division. In anticancer research, it may interfere with cellular signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of benzoxazine-chromeno derivatives. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Key Features
Target Compound: 3-(4-bromo-3-methylphenyl)-12-chloro-...oxazin-6-one 12-Cl; 3-(4-Br-3-MePh) C₂₃H₂₁BrClNO₃ Bromine enhances lipophilicity; methyl improves metabolic stability.
12-chloro-3-(4-methylbenzyl)-...oxazin-6-one 12-Cl; 3-(4-MeBenzyl) C₂₃H₂₂ClNO₃ Lacks bromine; benzyl group may reduce steric hindrance.
3-[(2-fluorophenyl)methyl]-...benzoxazin-6-one 3-(2-F-PhCH₂); No 12-Cl C₂₂H₂₀FNO₃ Fluorine increases electronegativity; absence of Cl alters reactivity.
DPPH-active compounds from tea (e.g., catechol derivatives) Multiple -OH groups (ortho/meta) Varies Hydroxyl groups enhance radical scavenging; polar vs. halogenated analogs.

Key Findings

Substituent Effects on Bioactivity: The target compound’s bromo and methyl groups contrast with hydroxylated analogs in , which exhibit strong DPPH radical scavenging (IC₅₀ = 5–6 µg/mL) due to electron-donating -OH groups . The chloro group at position 12 is conserved in ’s analog, suggesting a role in maintaining structural integrity or modulating electronic properties .

The 2-fluorophenyl analog in has higher electronegativity, which may enhance dipole interactions but reduce lipophilicity compared to bromine .

Theoretical Physicochemical Properties :

  • LogP : The target compound’s bromine and chloro substituents likely increase logP (~4.5) compared to the fluorine analog (~3.8), suggesting lower aqueous solubility but better membrane permeability.
  • Molecular Weight : At 482.7 g/mol, the target exceeds the typical threshold for drug-likeness (500 g/mol), unlike the lighter analogs in (419.9 g/mol) and 4 (389.4 g/mol).

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one core?

  • Methodological Answer : The core can be synthesized via multi-step routes involving cyclization of chromene precursors with oxazine-forming reagents. For example, chromeno-oxazine derivatives are often synthesized by reacting substituted chromene aldehydes with diaminobenzene derivatives under reflux conditions, followed by oxidative cyclization (e.g., air oxidation or catalytic agents) . Key steps include temperature control (~80–120°C) and solvent selection (e.g., ethanol or DMF). Post-cyclization functionalization (e.g., bromination) is achieved using regioselective reagents like N-bromosuccinimide (NBS) .

Q. How can spectroscopic techniques validate the compound’s structural integrity?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify substituent positions (e.g., aromatic protons at δ 7.35–8.15 ppm for bromophenyl groups) and confirm stereochemistry .
  • IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-O-C) confirm oxazinone and chromene moieties .
  • Mass Spectrometry : High-resolution MS (e.g., m/z 356 [M+^+] for brominated derivatives) confirms molecular weight and fragmentation patterns .

Q. What reaction conditions favor substitution at the 4-bromo-3-methylphenyl group?

  • Methodological Answer : Nucleophilic aromatic substitution (SNAr) requires electron-deficient aryl rings. Use polar aprotic solvents (e.g., DMSO) and bases (e.g., K2_2CO3_3) at 80–100°C. For example, replacing bromine with amines or thiols involves 18–24 hr reactions under nitrogen . Monitor progress via TLC (hexane:ethyl acetate, 2:1) .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses?

  • Methodological Answer :

  • Continuous Flow Systems : Reduce side reactions and improve scalability (e.g., microreactors for exothermic steps like bromination) .
  • Purification : Combine column chromatography (silica gel, ethyl acetate/hexane gradients) with recrystallization (ethanol/water) to isolate high-purity intermediates (>95%) .
  • Catalysts : Use Pd/C or CuI for cross-coupling steps (e.g., Suzuki-Miyaura for aryl substitutions) to enhance regioselectivity .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Comparative Assays : Test the compound alongside analogs (e.g., 4-ethylphenyl vs. 4-bromo-3-methylphenyl derivatives) under standardized conditions (e.g., IC50_{50} assays against cancer cell lines) to isolate substituent effects .
  • Dose-Response Studies : Use Hill slope analysis to differentiate true activity from assay noise. Replicate experiments with ≥4 biological replicates to assess variability .
  • Target Profiling : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity to proposed targets (e.g., kinases or GPCRs) .

Q. What computational approaches predict the compound’s environmental stability and degradation pathways?

  • Methodological Answer :

  • QSAR Models : Use EPI Suite or TEST software to estimate biodegradability and toxicity. Parameters like logP (2.8–3.5) and water solubility (<1 mg/L) suggest persistence in aquatic systems .
  • DFT Calculations : Simulate hydrolysis pathways (e.g., oxazinone ring cleavage under acidic conditions) to identify labile bonds. Transition state analysis (B3LYP/6-31G*) guides experimental validation .

Q. How to design a structure-activity relationship (SAR) study for analogs?

  • Methodological Answer :

  • Scaffold Modifications : Synthesize derivatives with varied substituents (e.g., 4-fluoro, 4-nitro) on the phenyl ring. Use Heck or Ullmann couplings for diversity .
  • 3D Pharmacophore Mapping : Align analogs in MOE or Schrödinger Suite to identify critical hydrogen bond acceptors (e.g., oxazinone carbonyl) and hydrophobic regions (chromene core) .
  • Statistical Analysis : Apply PCA (principal component analysis) to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.